molecular formula C9H9N3O3 B2804957 6-(2-Hydroxyethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid CAS No. 725693-84-5

6-(2-Hydroxyethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid

Cat. No. B2804957
CAS RN: 725693-84-5
M. Wt: 207.189
InChI Key: ZHSNJCKEJWLPRA-UHFFFAOYSA-N
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Description

“6-(2-Hydroxyethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid” is a chemical compound with the CAS Number: 712319-12-5 . It has a molecular weight of 207.19 . This compound is a solid at room temperature .


Synthesis Analysis

While specific synthesis methods for “6-(2-Hydroxyethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid” were not found, pyrazolo[1,5-a]pyrimidines in general can be synthesized via various routes . For instance, a family of pyrazolo[1,5-a]pyrimidines has been identified for optical applications due to their simpler and greener synthetic methodology .


Molecular Structure Analysis

The molecular structure of “6-(2-Hydroxyethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid” is represented by the linear formula: C9 H9 N3 O3 . More detailed structural analysis may require specific experimental techniques such as X-ray crystallography .


Physical And Chemical Properties Analysis

“6-(2-Hydroxyethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid” is a solid at room temperature . It has a molecular weight of 207.19 . The InChI Code is 1S/C9H9N3O3/c13-2-1-6-4-10-8-3-7 (9 (14)15)11-12 (8)5-6/h3-5,13H,1-2H2, (H,14,15) .

Scientific Research Applications

Anticancer Activity

Pyrimidine, a privileged scaffold, is part of living organisms and plays a vital role in various biological procedures as well as in cancer pathogenesis . Many novel pyrimidine derivatives have been designed and developed for their anticancer activity . The pyrazolo pyrimidine hinge-binding moiety has been explored for the development of selective CK2 inhibitors .

Inhibition of CK2

CK2 is a protein kinase that is overexpressed in all cancers where it leads to cancer cell survival. Selective CK2 inhibitors are highly desirable for understanding the role of CK2 in cancer, other diseases, and normal physiology .

Fluorescent Molecules

A family of pyrazolo [1,5- a ]pyrimidines (PPs) has been identified as strategic compounds for optical applications due to several key characteristics such as their simpler and greener synthetic methodology and their tunable photophysical properties . They can be used for studying the dynamics of intracellular processes, chemosensors, and the progress of organic materials .

Solid-State Emitters

The PPs bearing simple aryl groups allow good solid-state emission intensities . Thus, solid-state emitters can be designed by proper structural selection .

Bio-Macromolecular Interactions

Fluorogenic heterocyclic compounds have been a major focus of research related to materials science and biological interactions . They can be used for studying bio-macromolecular interactions .

Chelating Agents for Ions

Heteroatoms (B, N, O or S) in fluorogenic heterocyclic compounds make them potential chelating agents for ions .

Future Directions

Pyrazolo[1,5-a]pyrimidines, the class of compounds to which “6-(2-Hydroxyethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid” belongs, have been identified as strategic compounds for optical applications . They also form the central core of a variety of more complex chemical compounds including some pharmaceuticals and pesticides . Therefore, the future directions in the research and development of these compounds could be in these areas.

properties

IUPAC Name

6-(2-hydroxyethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O3/c13-2-1-6-3-10-8-7(9(14)15)4-11-12(8)5-6/h3-5,13H,1-2H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHSNJCKEJWLPRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC2=C(C=NN21)C(=O)O)CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(2-Hydroxyethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid

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